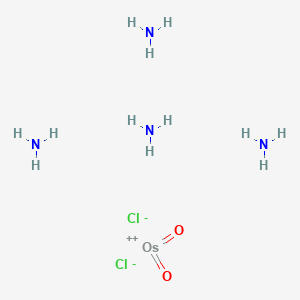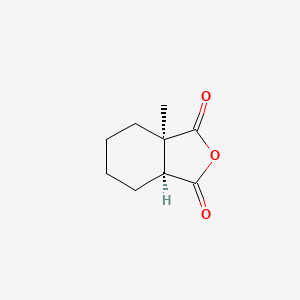
(3aR,7aS)-3a-Methylhexahydro-2-benzofuran-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aR,7aS)-3a-Methylhexahydro-2-benzofuran-1,3-dione, commonly known as muscone, is a natural compound found in the musk gland of certain animals, including musk deer and muskrats. It is widely used in the fragrance industry due to its unique and pleasant odor. In addition to its use in perfumes, muscone has also been studied for its potential applications in scientific research.
Wirkmechanismus
Muscone's mechanism of action is not fully understood, but it is thought to act on a variety of receptors and signaling pathways in the body. In neuroscience, muscone has been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine, and may also have antioxidant and anti-inflammatory effects. In pharmacology, muscone has been shown to inhibit the production of inflammatory cytokines and may also act on the opioid and cannabinoid receptors to produce analgesic effects.
Biochemical and Physiological Effects:
Muscone has been shown to have a variety of biochemical and physiological effects in the body. In neuroscience, muscone has been shown to protect against oxidative stress and may also enhance memory and learning. In pharmacology, muscone has been shown to have anti-inflammatory and analgesic effects, and may also have antitumor and antiviral effects. In toxicology, muscone has been shown to have potential toxicity at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
Muscone has several advantages for use in lab experiments, including its unique and pleasant odor, its availability in both natural and synthetic forms, and its potential applications in a variety of scientific fields. However, muscone's potential toxicity at high doses may limit its use in certain experiments, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several potential future directions for research on muscone, including:
1. Further studies on muscone's mechanism of action in the body, particularly in the areas of neuroscience, pharmacology, and toxicology.
2. Development of new methods for synthesizing muscone, including more environmentally friendly and cost-effective methods.
3. Exploration of muscone's potential applications in the fields of cancer research and infectious disease.
4. Development of new methods for testing muscone's toxicity and safety, particularly in the areas of food and drug safety.
5. Studies on the potential synergistic effects of muscone with other natural compounds, such as cannabinoids and terpenes.
In conclusion, muscone is a natural compound with a unique and pleasant odor that has potential applications in a variety of scientific fields. While its mechanism of action is not fully understood, it has been shown to have neuroprotective, anti-inflammatory, and analgesic effects, among others. Future research on muscone may lead to new discoveries in the areas of neuroscience, pharmacology, and toxicology, as well as new methods for synthesizing and testing the compound.
Synthesemethoden
Muscone can be synthesized using a variety of methods, including the oxidation of muscone alcohol, the reduction of muscone ketone, and the hydrogenation of muscone lactone. One common method involves the reduction of muscone ketone using sodium borohydride in the presence of ethanol.
Wissenschaftliche Forschungsanwendungen
Muscone has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and toxicology. In neuroscience, muscone has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, muscone has been shown to have anti-inflammatory and analgesic effects, and may be useful in the treatment of pain and inflammation. In toxicology, muscone has been studied for its potential toxicity and may be useful in the development of new toxicity testing methods.
Eigenschaften
IUPAC Name |
(3aS,7aR)-7a-methyl-4,5,6,7-tetrahydro-3aH-2-benzofuran-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-9-5-3-2-4-6(9)7(10)12-8(9)11/h6H,2-5H2,1H3/t6-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKXQOYUCMREIS-HZGVNTEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1C(=O)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCCC[C@@H]1C(=O)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70776982 |
Source


|
| Record name | (3aR,7aS)-3a-Methylhexahydro-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70776982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14679-27-7 |
Source


|
| Record name | (3aR,7aS)-3a-Methylhexahydro-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70776982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

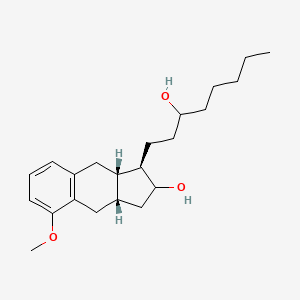
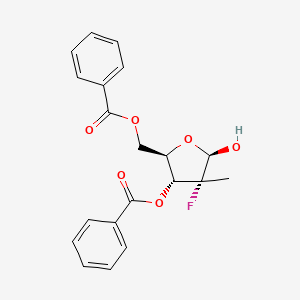
![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]-](/img/structure/B580162.png)
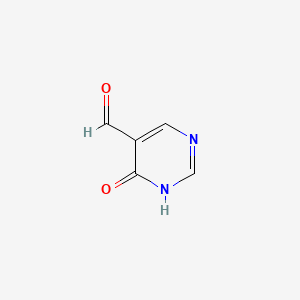

![3-Methyl-2-[(E)-phenyldiazenyl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B580165.png)
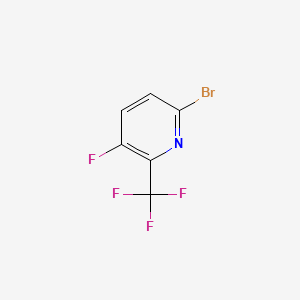
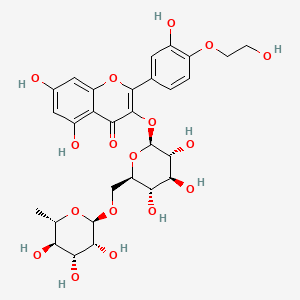

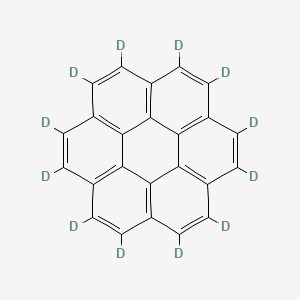
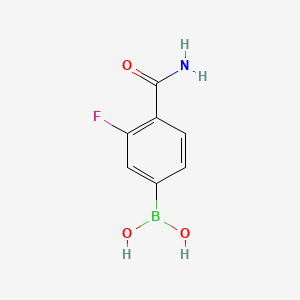
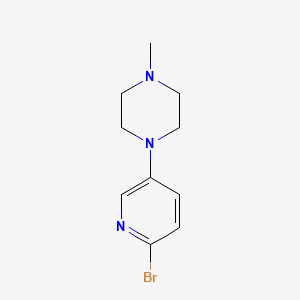
![Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B580180.png)
